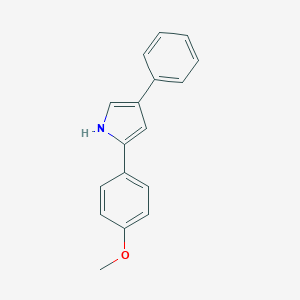

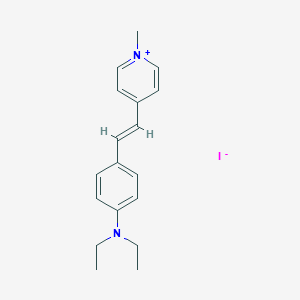

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide involves the reaction of specific precursors to form complex organic structures. For instance, the synthesis of a related compound, 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, was achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene, yielding a 60% success rate . The structure of the synthesized compound was confirmed through X-ray diffraction analysis. This compound exhibits reactivity towards various reagents, forming different products under mild conditions, which suggests a versatile synthetic utility that could be applicable to the synthesis of this compound derivatives .

Molecular Structure Analysis

The molecular structure of compounds in the same family as this compound is complex and can be determined using techniques such as X-ray diffraction. For example, the crystal structure of trans-4-[4-(N,N-diethylamino)-2-hydroxystyryl]-N-methylpyridinium iodide monohydrate acetonitrile hemisolvate was elucidated, revealing a monoclinic space group with specific cell dimensions . The study of such structures provides insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its chemical behavior .

Chemical Reactions Analysis

The reactivity of these compounds is demonstrated by their ability to undergo various chemical reactions. The compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane reacts with methyl iodide, dimethyl acetylenedicarboxylate, and elemental sulfur to yield different products, indicating a rich chemistry that could be explored for the synthesis and functionalization of this compound . The thermolysis of this compound results in the formation of α-diselenoamide, showcasing its thermal stability and potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the relative fluorescence intensity of 2-(Dimethylaminostyryl)-1-ethylpyridinium iodide is used as a fluorescent probe to monitor the energetic state of isolated brown-adipose-tissue mitochondria . This property is sensitive to the mitochondrial coupling conditions and reflects the thermogenic state of the mitochondria, which is indicative of the compound's potential application in biological systems . The detailed molecular structure, as determined by X-ray diffraction, also contributes to the understanding of the compound's physical properties, such as solubility and crystallinity .

Scientific Research Applications

Second-Harmonic Generation in Thin Films

The compound 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide has been utilized in the study of diffusion through films using second-harmonic generation (SHG). This technique was employed to monitor the diffusion of the compound through zeolite precursor films of different thicknesses, providing insight into the properties and behaviors of materials at the molecular level (van der Veen et al., 2010).

Molecular Structure and Photophysical Properties

The photophysical properties of hemicyanine dyes, which include compounds like this compound, have been extensively studied. These compounds are known for their interesting optical and electronic properties, making them potential candidates for applications in photonic devices and molecular photoprobes. The relationship between molecular structure and photophysical properties has been a key area of research (Cao et al., 2008).

Probing Microporous Materials

This compound has been used as a fluorescent probe molecule to investigate the structural integrity and accessibility of zeolite crystals. The method developed using these probes is pivotal in understanding the architecture and structural imperfections of microporous materials, which can have significant implications in catalysis and material science (Hendriks et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 4-di-2-Asp are monoaminergic neurons . These neurons play a key role in the regulation of the most important functions of the brain and internal organs . The compound has also been used to stain mitochondria of live cells .

Mode of Action

4-di-2-Asp is a fluorescent ligand of membrane transporters of monoamines . It allows staining of living monoaminergic neurons . This compound is also a substrate for OCT1 and OCT2 , which are organic cation transporters.

Biochemical Pathways

The compound interacts with the biochemical pathways of monoaminergic neurons . These neurons are involved in the exchange of monoamines between the cerebrospinal fluid and the brain . The compound’s interaction with these neurons can be used to map their topography and describe their phenotype .

Pharmacokinetics

It is known that the compound can stain living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon . This suggests that the compound can cross cell membranes and interact with its targets within the cell.

Result of Action

The action of 4-di-2-Asp results in the staining of living monoaminergic neurons . This allows for the study of these neurons’ topography and functional activity . The compound has also been used to stain mitochondria of live cells , indicating its ability to interact with these organelles.

Action Environment

The action of 4-di-2-Asp can be influenced by environmental factors such as temperature . For example, the protonation degree of DMAP derivatives, from which 4-di-2-Asp is derived, has been found to be significantly impacted by temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

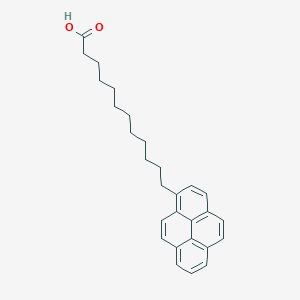

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKWLIHFGTFQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909746 | |

| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105802-46-8 | |

| Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

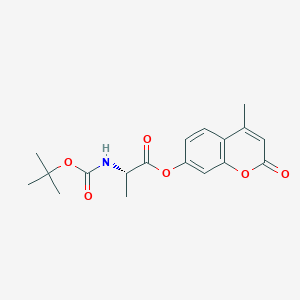

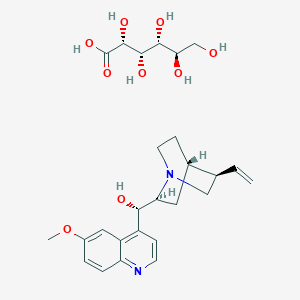

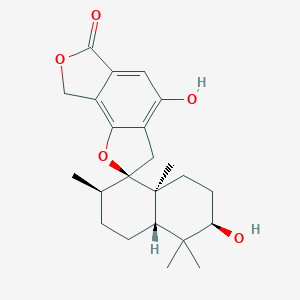

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)